molecular formula C15H14O B14355632 1-([1,1'-Biphenyl]-2-yl)propan-1-one CAS No. 92548-82-8

1-([1,1'-Biphenyl]-2-yl)propan-1-one

Cat. No.: B14355632
CAS No.: 92548-82-8
M. Wt: 210.27 g/mol
InChI Key: NCSYADOGPPUQKI-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by a biphenyl group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-([1,1’-Biphenyl]-2-yl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Biphenyl carboxylic acids.

    Reduction: 1-([1,1’-Biphenyl]-2-yl)propan-1-ol.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It serves as a precursor for the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)propan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ketone moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    1-Phenyl-1-propanone: Similar structure but lacks the biphenyl group.

    Biphenyl: Lacks the propanone moiety.

    Propiophenone: Another aromatic ketone with a different substitution pattern.

Uniqueness: 1-([1,1’-Biphenyl]-2-yl)propan-1-one is unique due to the presence of both the biphenyl and propanone groups, which confer distinct chemical and physical properties

Properties

CAS No.

92548-82-8

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2-phenylphenyl)propan-1-one

InChI

InChI=1S/C15H14O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

NCSYADOGPPUQKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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